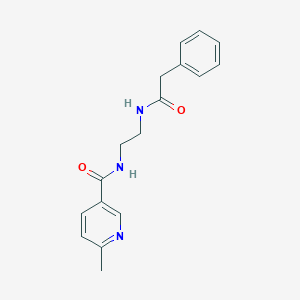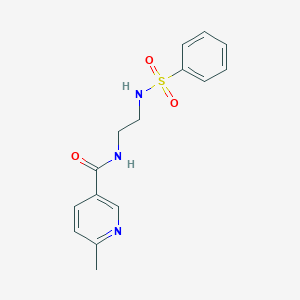
6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide (MPAEN) is a synthetic compound that has been widely studied for its potential applications in scientific research. MPAEN is a nicotinamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mecanismo De Acción
The mechanism of action of 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide is not fully understood, but it is thought to involve the modulation of NAD+ levels in cells. 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide has been shown to increase NAD+ levels in cells, which may lead to a variety of downstream effects.
Biochemical and Physiological Effects:
6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide has been shown to have a variety of biochemical and physiological effects, including the modulation of cellular metabolism, the regulation of gene expression, and the activation of various signaling pathways. 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and stored. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research involving 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide. One area of interest is the development of new synthetic methods for producing 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide and related compounds. Another area of interest is the further elucidation of the mechanism of action of 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide and its downstream effects on cellular metabolism and signaling pathways. Additionally, researchers may explore the potential therapeutic applications of 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide in the treatment of neurodegenerative diseases and other conditions.
Métodos De Síntesis
6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide can be synthesized through a multi-step process involving the reaction of nicotinamide with various reagents. One commonly used method involves the reaction of nicotinamide with 2-phenylacetyl chloride in the presence of a base such as triethylamine, followed by the addition of methylamine to the resulting product.
Aplicaciones Científicas De Investigación
6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide has been used in a variety of scientific research applications, including as a tool for studying the role of nicotinamide in cellular metabolism. Nicotinamide is a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a critical role in a wide range of cellular processes.
Propiedades
Fórmula molecular |
C17H19N3O2 |
|---|---|
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
6-methyl-N-[2-[(2-phenylacetyl)amino]ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H19N3O2/c1-13-7-8-15(12-20-13)17(22)19-10-9-18-16(21)11-14-5-3-2-4-6-14/h2-8,12H,9-11H2,1H3,(H,18,21)(H,19,22) |
Clave InChI |
YRZWWTMTYHRUHD-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=CC=C2 |
SMILES canónico |
CC1=NC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=CC=C2 |
Solubilidad |
44.6 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(acetylamino)propyl]pyrazine-2-carboxamide](/img/structure/B252243.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide](/img/structure/B252246.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyrazinecarboxamide](/img/structure/B252248.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)pyrazine-2-carboxamide](/img/structure/B252249.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B252254.png)
![N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252255.png)
![N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide](/img/structure/B252256.png)
![6-Methyl-N-[2-(2-p-tolyloxy-acetylamino)-ethyl]-nicotinamide](/img/structure/B252259.png)

![6-methyl-N-[2-(propionylamino)ethyl]nicotinamide](/img/structure/B252261.png)
![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252266.png)
![N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide](/img/structure/B252267.png)
![N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252268.png)
![N-[2-(4-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide](/img/structure/B252269.png)